N-(3,4-Dichlorophenyl)thiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric contamination or substitution variance in N-arylthiazol-2-amine scaffolds introduces uncontrolled SAR variability and invalidates comparative bioactivity data. This 3,4-dichloro-substituted analog (CAS 859473-05-5) serves as a quality-controlled reference standard: - Defined descriptors: TPSA 24.92 Ų (CNS-permeable), LogP 4.19, pKa 3.48 - Crystalline solid (MP 170°C) with ≥97% purity, stable at 2-8°C - Exocyclic amine handle for alkylation/acylation or cross-coupling diversification Certified analytical documentation supports HTS and SAR benchmarking against mono-chloro or regioisomeric analogs.

Molecular Formula C9H6Cl2N2S
Molecular Weight 245.12
CAS No. 859473-05-5
Cat. No. B2998977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dichlorophenyl)thiazol-2-amine
CAS859473-05-5
Molecular FormulaC9H6Cl2N2S
Molecular Weight245.12
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=CS2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13)
InChIKeyASPLOBWGHZSGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)thiazol-2-amine: Technical Baseline for Scientific Procurement


N-(3,4-Dichlorophenyl)thiazol-2-amine (CAS 859473-05-5) is a small-molecule heterocyclic compound belonging to the N-arylthiazol-2-amine subclass, with the molecular formula C₉H₆Cl₂N₂S and a molecular weight of 245.13 g/mol . The compound consists of a thiazole core (a five-membered ring containing sulfur and nitrogen) linked via an amine bridge to a 3,4-dichlorophenyl moiety . This scaffold is of interest in medicinal chemistry as a versatile building block for synthesizing bioactive molecules, with the dichloro substitution pattern on the phenyl ring being a key determinant of molecular recognition properties [1]. The compound exhibits a melting point of 170 °C and a predicted pKa of 3.48 ± 0.10 .

Why Generic N-Arylthiazol-2-amines Cannot Replace This Compound


Within the N-arylthiazol-2-amine class, substitution pattern on the phenyl ring critically modulates physicochemical properties, binding interactions, and ultimately biological readouts [1]. The 3,4-dichloro arrangement in this compound imparts a distinct hydrogen-bonding profile (H-acceptors = 3, H-donors = 1) and a polar surface area (TPSA) of 24.92 Ų, which differs substantially from mono-chlorinated or regioisomeric analogs . These molecular descriptors directly influence membrane permeability, protein-ligand complementarity, and off-target promiscuity. Class-level SAR evidence indicates that the secondary amine and aryl substitution pattern significantly impact in vitro antimicrobial activity, with potency varying by orders of magnitude depending on the specific aryl group . Consequently, substituting this compound with a structurally related analog without verifying equivalence in the specific assay system introduces uncontrolled variability and may invalidate comparative results or lead to erroneous structure-activity conclusions.

Quantitative Differentiation Evidence


Topological Polar Surface Area: 3,4-Dichloro vs. 4-Chloro Substitution

N-(3,4-Dichlorophenyl)thiazol-2-amine exhibits a topological polar surface area (TPSA) of 24.92 Ų, which is 53% lower than that of its mono-chlorinated analog N-(4-chlorophenyl)thiazol-2-amine (TPSA = 53.16 Ų) . This difference arises from the 3,4-dichloro substitution pattern altering the electronic distribution compared to the 4-chloro analog .

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (LogP): 3,4-Dichloro vs. 4-Chloro Substitution

N-(3,4-Dichlorophenyl)thiazol-2-amine has a calculated LogP of 4.1935, which is 16% higher than that of its 4-chloro analog (LogP = 3.6131) . This increase in lipophilicity is consistent with the additional chlorine atom contributing greater hydrophobic character.

Lipophilicity ADME Drug Discovery

Structural Isomer Differentiation: N-Aryl vs. 4-Arylthiazol-2-amine

N-(3,4-Dichlorophenyl)thiazol-2-amine (CAS 859473-05-5) is a regioisomer of 4-(3,4-dichlorophenyl)thiazol-2-amine (CAS 39893-80-6), both sharing the same molecular formula (C₉H₆Cl₂N₂S) and molecular weight (245.13 g/mol) . However, they differ fundamentally in connectivity: the target compound has the aryl group attached to the exocyclic amine nitrogen (N-arylthiazol-2-amine), whereas the comparator has the aryl group directly attached to the C4 position of the thiazole ring (4-arylthiazol-2-amine) .

Chemical Synthesis Regioisomer Identification Quality Control

Physical Form and Thermal Stability: Aromatic vs. Dihydro Analog

N-(3,4-Dichlorophenyl)thiazol-2-amine is a fully aromatic heterocycle with a melting point of 170 °C, indicating a stable crystalline solid at room temperature . In contrast, its 4,5-dihydro reduced analog (N-(3,4-dichlorophenyl)-4,5-dihydrothiazol-2-amine, CAS 56242-69-4) contains a saturated C4-C5 bond, which alters its conformational flexibility and likely reduces its thermal stability [1].

Solid-State Chemistry Storage Stability Formulation

Supplier Purity Certification and Traceable Analytical Data

N-(3,4-Dichlorophenyl)thiazol-2-amine is available with a certified purity of ≥97% (as specified by ChemScene, Cat. No. CS-0268927), with supporting analytical data including computational descriptors and safety information . Alternative suppliers offer the compound with purity specifications of 95% (HPLC) and packaging options ranging from 100 mg to 25 g .

Quality Assurance Analytical Chemistry Reproducibility

Hydrogen Bond Donor/Acceptor Profile: 3,4-Dichloro vs. 2,4-Dichloro

N-(3,4-Dichlorophenyl)thiazol-2-amine has a hydrogen-bonding profile of 1 donor and 3 acceptors, identical to its 2,4-dichloro regioisomer (N-(2,4-dichlorophenyl)thiazol-2-amine) [1]. However, the spatial arrangement of the chlorine atoms in the 3,4- vs. 2,4- positions influences intermolecular interactions and packing. Crystallographic data for the 2,4-dichloro analog reveal N—H⋯N hydrogen-bonded dimers with a dihedral angle of 54.18° between the benzene and thiazole planes [2].

Molecular Recognition Protein-Ligand Interactions Crystal Engineering

Validated Application Scenarios Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant or Intracellular-Targeting Compounds

The compound's low topological polar surface area (TPSA = 24.92 Ų) supports passive membrane permeability, making it a suitable scaffold for designing central nervous system (CNS) drugs or intracellular-targeted agents. The TPSA value falls well below the commonly cited threshold of 60 Ų for CNS penetration, providing a favorable starting point for blood-brain barrier penetration optimization . The elevated LogP (4.1935) further supports membrane partitioning, though may require balancing to avoid excessive lipophilicity-related liabilities .

SAR Studies: Probing 3,4-Dichloro Substitution Effects

This compound serves as a specific probe for understanding how the 3,4-dichloro substitution pattern on the N-phenyl ring modulates biological activity within the N-arylthiazol-2-amine class. Class-level SAR evidence demonstrates that secondary amine and aryl substitution significantly impact in vitro antimicrobial activity, with different aryl groups producing varying potency profiles . The compound can be used as a reference point for comparative studies against mono-chlorinated (e.g., 4-chloro) and regioisomeric (e.g., 2,4-dichloro) analogs to establish substituent-dependent activity trends .

Regioisomer-Specific Building Block for Downstream Derivatization

The N-aryl connectivity (amine linkage) distinguishes this compound from its 4-aryl regioisomer (CAS 39893-80-6) and provides unique synthetic utility. The exocyclic amine nitrogen serves as a handle for further functionalization, including alkylation, acylation, or incorporation into larger heterocyclic frameworks . The 3,4-dichloro substitution pattern may also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under appropriate conditions, enabling further diversification of the aryl ring .

Stable Reference Standard for Compound Library Screening

The compound's crystalline solid form (melting point 170 °C) ensures long-term storage stability under standard refrigerated conditions (2-8 °C), making it suitable for inclusion in compound screening libraries . Availability with certified purity ≥97% from multiple vendors with traceable analytical documentation supports its use as a quality-controlled reference standard in high-throughput screening campaigns, reducing false-positive rates associated with impure samples [1].

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